molecular formula C23H20N2O4 B557561 Fmoc-L-4-Pyridylalanine CAS No. 169555-95-7

Fmoc-L-4-Pyridylalanine

Cat. No.: B557561
CAS No.: 169555-95-7
M. Wt: 388,44 g/mole
InChI Key: SCSSXJVRZMQUKA-NRFANRHFSA-N
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Description

Fmoc-L-4-Pyridylalanine is a derivative of the amino acid alanine, where the hydrogen atom on the alpha carbon is replaced by a 4-pyridyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

Fmoc-L-4-Pyridylalanine, also known as FMOC-4-PAL-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in FMOC-4-PAL-OH acts as a protecting group for the amino groups of amino acids during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of FMOC-4-PAL-OH in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Its stability under certain conditions, such as its resistance to trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, is crucial for its role in peptide synthesis .

Result of Action

The use of FMOC-4-PAL-OH in peptide synthesis results in the formation of peptides with protected amino groups. This protection allows for the controlled formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of FMOC-4-PAL-OH is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . Additionally, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It is also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-4-Pyridylalanine typically involves the protection of the amino group of L-4-Pyridylalanine with the Fmoc group. This can be achieved by reacting L-4-Pyridylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc group is used as a temporary protecting group for the amino terminus .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-4-Pyridylalanine undergoes various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized to form N-oxides.

    Reduction: The pyridyl group can be reduced to a piperidine derivative.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Fmoc-L-4-Pyridylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Fmoc-L-2-Pyridylalanine
  • Fmoc-L-3-Pyridylalanine
  • Fmoc-D-4-Pyridylalanine

Comparison: Fmoc-L-4-Pyridylalanine is unique due to the position of the pyridyl group on the fourth carbon of the alanine side chain. This positioning can influence the compound’s reactivity and interactions compared to its 2- and 3-pyridyl counterparts. The 4-pyridyl group provides distinct steric and electronic properties, making Fmoc-L-4-P

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSXJVRZMQUKA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359652
Record name Fmoc-L-4-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169555-95-7
Record name Fmoc-L-4-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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